

# The Pharmacokinetics of PX-866: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of PX-866, an irreversible pan-inhibitor of phosphoinositide 3-kinase (PI3K). The information is compiled from preclinical and clinical studies to support further research and development of this compound.

### **Core Pharmacokinetic Data**

The pharmacokinetic properties of PX-866 have been characterized in both preclinical animal models and in human clinical trials. Due to rapid metabolism, pharmacokinetic analyses in humans have focused on its active metabolite, 17-OH PX-866.[1]

### **Preclinical Pharmacokinetics in Mice**

The following table summarizes the key pharmacokinetic parameters of PX-866 in mice following a 10 mg/kg intravenous (i.v.) administration.



| Parameter                   | Value | Unit      | Citation |
|-----------------------------|-------|-----------|----------|
| Cmax                        | -     | -         | [2]      |
| Half-life (t½)              | 18    | minutes   | [2][3]   |
| Clearance (CL)              | 360   | mL/min/kg | [2][3]   |
| Volume of Distribution (Vd) | -     | -         | [2]      |
| AUC (0 → ∞)                 | -     | -         | [2]      |

Note: Specific values for Cmax, Vd, and AUC were not explicitly provided in the referenced source.

## Clinical Pharmacokinetics in Humans (Active Metabolite: 17-OH PX-866)

A Phase I clinical trial evaluated the pharmacokinetics of the active metabolite of PX-866, 17-OH PX-866, in patients with advanced solid tumors.[1] The study explored both intermittent and continuous dosing schedules.[1] The pharmacokinetic profile was found to be dose-proportional, with no evidence of drug accumulation upon repeated dosing.[4]

Intermittent Dosing Schedule (Days 1-5 and 8-12 of a 28-day cycle)[1]

| Dose Level<br>(mg) | Cmax (ng/mL) | Tmax (h)  | AUC (0-t)<br>(ng·h/mL) | t½ (h)    |
|--------------------|--------------|-----------|------------------------|-----------|
| 4.5                | 0.81 ± 0.44  | 4.0 ± 1.4 | 4.31 ± 2.01            | 3.5 ± 1.1 |
| 6                  | 1.14 ± 0.60  | 4.0 ± 0.0 | 6.55 ± 3.65            | 3.8 ± 0.9 |
| 8                  | 1.25 ± 0.47  | 4.7 ± 1.2 | 8.80 ± 2.65            | 4.4 ± 1.1 |
| 10                 | 1.54 ± 0.28  | 4.0 ± 0.0 | 10.12 ± 1.56           | 4.1 ± 0.4 |
| 12                 | 1.84 ± 0.79  | 4.7 ± 1.0 | 12.82 ± 4.96           | 4.5 ± 0.7 |
| 16                 | 2.22 ± 0.83  | 4.0 ± 0.0 | 15.39 ± 6.03           | 4.4 ± 0.9 |
|                    | •            |           | •                      |           |



Continuous Dosing Schedule (Daily)[1]

| Dose Level<br>(mg) | Cmax (ng/mL) | Tmax (h)  | AUC (0-t)<br>(ng·h/mL) | t½ (h)    |
|--------------------|--------------|-----------|------------------------|-----------|
| 8                  | 1.34 ± 0.50  | 4.0 ± 0.0 | 9.87 ± 3.49            | 4.8 ± 1.0 |

# Experimental Protocols Preclinical Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of PX-866 in mice.[2]

### Methodology:

- Animal Model: Male SCID mice.[2]
- Drug Administration: PX-866 was administered intravenously at a dose of 10 mg/kg.[2]
- Sample Collection: Blood samples were collected at various time points post-administration.
   [2]
- Bioanalysis: Plasma concentrations of PX-866 were determined using a validated analytical method.[2]
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]

## Phase I Clinical Trial in Patients with Advanced Solid Tumors

Objective: To evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of PX-866 in patients with advanced solid tumors.[1][4]

### Study Design:

An open-label, dose-escalation Phase I clinical trial.[1]



- Patient Population: Patients with advanced, metastatic cancers for whom standard therapy was no longer effective.[5]
- Dosing Regimens:
  - Intermittent Schedule: PX-866 administered orally once daily on days 1-5 and 8-12 of a
     28-day cycle. Dose levels escalated from 0.5 mg to 16 mg.[1][5]
  - Continuous Schedule: PX-866 administered orally once daily. The MTD from the intermittent schedule was used to initiate this arm.[1]
- · Pharmacokinetic Sampling:
  - Blood samples were collected on days 1, 2, 5, 8, 12, and 15 of the first cycle, and on days
     1 and 12 of the second cycle.[5]
- Bioanalytical Method:
  - Plasma concentrations of the active metabolite, 17-OH PX-866, were measured due to the rapid conversion of the parent compound.[5]
- · Pharmacodynamic Assessments:
  - Inhibition of S6 ribosomal protein (S6RP) and mTOR phosphorylation was assessed in peripheral blood mononuclear cells (PBMCs) using flow cytometry.[5]

# Signaling Pathway and Experimental Workflow Visualizations PI3K/Akt/mTOR Signaling Pathway Inhibition by PX-866

PX-866 exerts its therapeutic effect by irreversibly inhibiting PI3K, a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and motility.[6][7]





Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of PX-866.



# **Experimental Workflow for Preclinical Pharmacokinetic Study**

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of PX-866 in a mouse model.





Click to download full resolution via product page

Caption: Workflow for preclinical pharmacokinetic analysis of PX-866.

## **Logical Relationship of PX-866 Metabolism and Activity**

PX-866 undergoes metabolism to form an active metabolite, 17-OH PX-866, which exhibits greater potency against certain PI3K isoforms.



Click to download full resolution via product page

Caption: Relationship between PX-866 metabolism and its inhibitory activity.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular pharmacology and antitumor activity of PX-866, a novel inhibitor of phosphoinositide-3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]



- 7. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of PX-866: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774947#understanding-the-pharmacokinetics-of-px-866]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com